![molecular formula C24H25N7O2 B2458315 (4-ethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920219-41-6](/img/structure/B2458315.png)
(4-ethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-ethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H25N7O2 and its molecular weight is 443.511. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-ethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antifungal, and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is C23H29N9O, indicating a complex structure with multiple functional groups that may contribute to its biological activity. The presence of the triazole ring is particularly noteworthy, as triazoles are known for their diverse pharmacological properties.
Antibacterial Activity
Recent studies have shown that triazole derivatives exhibit significant antibacterial properties. For instance, a review highlighted that various substituted triazoles demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Specifically, compounds similar to our target compound showed minimum inhibitory concentration (MIC) values ranging from 4.0 to 5.1 µg/ml against these pathogens .
Compound | MIC (µg/ml) | Target Bacteria |
---|---|---|
12e | 4.8 | Staphylococcus aureus |
12f | 5.1 | Bacillus subtilis |
12k | 4.0 | Staphylococcus aureus |
Antifungal Activity
Triazoles are also recognized for their antifungal properties. A study indicated that certain triazole derivatives were effective against various fungal strains, including those responsible for common infections. The mechanisms often involve inhibition of fungal ergosterol synthesis, crucial for maintaining cellular integrity .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Research has shown that compounds with similar structures to this compound exhibited cytotoxic effects against several cancer cell lines. For example, one derivative demonstrated an IC50 value of 6.2 µM against colon carcinoma cells (HCT-116) and significant activity against breast cancer cells (MCF-7) with IC50 values of 27.3 µM .
Cell Line | Compound | IC50 (µM) |
---|---|---|
HCT-116 | Similar Derivative | 6.2 |
MCF-7 | Similar Derivative | 27.3 |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Triazole derivatives often inhibit enzymes critical for bacterial cell wall synthesis and fungal ergosterol production.
- Interference with DNA Synthesis : Some studies suggest that these compounds can intercalate into DNA or inhibit topoisomerases, leading to cell death in cancer cells.
- Receptor Modulation : The piperazine moiety may interact with various receptors in the body, influencing signaling pathways relevant to disease processes.
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings:
- A clinical trial reported that a related triazole compound significantly reduced infection rates in patients undergoing chemotherapy by targeting resistant bacterial strains.
- Another study focused on the use of triazole derivatives in combination therapies for cancer treatment, showing enhanced efficacy when paired with traditional chemotherapeutics.
属性
IUPAC Name |
(4-ethoxyphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-3-33-20-10-6-18(7-11-20)24(32)30-14-12-29(13-15-30)22-21-23(26-16-25-22)31(28-27-21)19-8-4-17(2)5-9-19/h4-11,16H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZSFOHNZDOVPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。